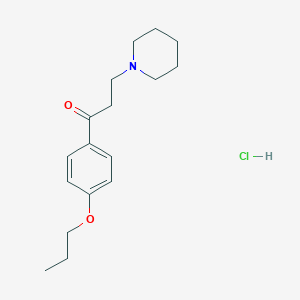
Propipocainhydrochlorid
Übersicht
Beschreibung
Propipocaine hydrochloride, also known as propipocaine HCl, is a synthetic local anesthetic with a rapid onset of action and a short duration of action. It is a member of the amide class of local anesthetics, which includes lidocaine and bupivacaine. Propipocaine hydrochloride is used in a variety of clinical settings, including spinal anesthesia, epidural anesthesia, and peripheral nerve blocks. It is also used for local infiltration anesthesia and for topical anesthesia.
Wissenschaftliche Forschungsanwendungen
Lokalanästhesie
Propipocainhydrochlorid ist ein aromatisches Ketonderivat mit starker lokalanästhetischer Wirkung . Es ist für die Oberflächenanästhesie in einer Konzentration von 0,5 bis 1 % geeignet . Dies macht es zu einem wertvollen Werkzeug bei medizinischen Verfahren, bei denen ein bestimmter Bereich betäubt werden muss.
Toxizitätsstudien
Die Toxizität von this compound wurde an Mäusen untersucht . Intravenös verabreicht, ist es 4-mal so toxisch wie Procain, subkutan 10-mal so toxisch . Diese Studien sind entscheidend für das Verständnis des Sicherheitsprofils der Verbindung und die Bestimmung geeigneter Dosierungen.
Chromatographische Trennung
This compound wurde bei der Entwicklung von flüssigchromatographischen Methoden für die gleichzeitige Trennung einiger der beliebtesten Lokalanästhetika in pharmazeutischen Präparaten und in der medizinischen Praxis eingesetzt . Dies ist wichtig für die Qualitätskontrolle von pharmazeutischen Produkten und den Nachweis dieser Verbindungen in illegalen Kosmetika .
Pharmazeutische Präparate
Aufgrund seiner lokalanästhetischen Eigenschaften wird this compound in verschiedenen pharmazeutischen Präparaten verwendet . Es ist oft in Cremes, Salben und injizierbaren Lösungen enthalten, um vorübergehende Linderung von Schmerzen oder Beschwerden zu verschaffen.
Medizinische Praxis
In der medizinischen Praxis wird this compound für Verfahren wie kleinere Operationen, zahnärztliche Eingriffe, diagnostische Tests usw. verwendet . Seine Fähigkeit, einen bestimmten Bereich zu betäuben, macht es zu einem wertvollen Werkzeug für Angehörige der Gesundheitsberufe.
Forschung und Entwicklung
This compound wird in der Forschung und Entwicklung verwendet, um seine Wirkungen zu untersuchen, mit anderen Anästhetika zu vergleichen und neue Formulierungen oder Verabreichungsmethoden zu entwickeln
Wirkmechanismus
Target of Action
Propipocaine hydrochloride, a local anesthetic belonging to the amide class, primarily targets sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
The compound works by reversibly binding to these sodium channels . This binding inhibits the depolarization phase of the action potential, thereby reducing sodium ion influx . As a result, the generation and propagation of nerve impulses in the affected region are prevented . This action effectively numbs the area and provides temporary pain relief . Additionally, propitocaine also exhibits vasodilatory properties , which further aids in reducing pain and inflammation by increasing blood flow to the target area .
Biochemical Pathways
The primary biochemical pathway affected by propipocaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, propipocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the transmission of pain signals to the brain, providing temporary pain relief .
Pharmacokinetics
This makes it suitable for use in procedures such as dental fillings, extractions, and minor skin surgeries . Its ability to provide effective anesthesia with reduced systemic toxicity enhances its safety profile, making it a preferred choice for outpatient settings .
Result of Action
The primary result of propipocaine hydrochloride’s action is temporary pain relief . By blocking the initiation and conduction of nerve impulses, it prevents the transmission of pain signals to the brain . This is particularly useful in various medical procedures, including minor surgical and dental procedures, regional anesthesia techniques, childbirth, and postoperative pain control .
Action Environment
The action of propipocaine hydrochloride can be influenced by various environmental factors. For instance, it has been noted that the compound discolors on prolonged exposure to light and air . Therefore, it is recommended to protect it from light . Furthermore, its solubility in different solvents can impact its bioavailability and efficacy . It is soluble in water and alcohol, but practically insoluble in acetone and chloroform .
Eigenschaften
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARELGEGUUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3670-68-6 (Parent) | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00151122 | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155-49-3 | |
| Record name | Falicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIPOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



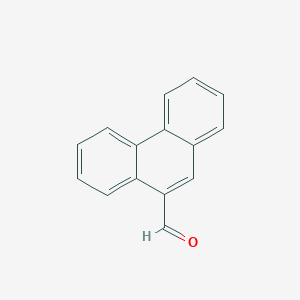
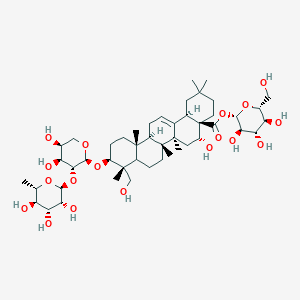
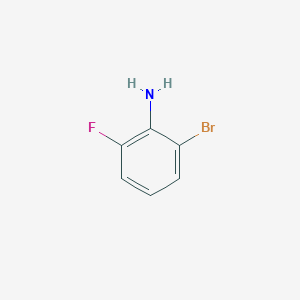
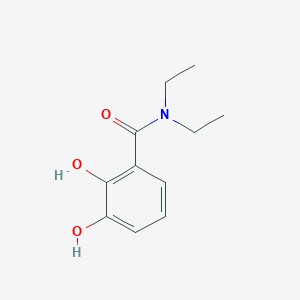
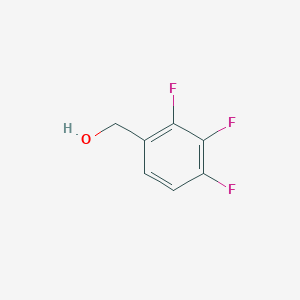
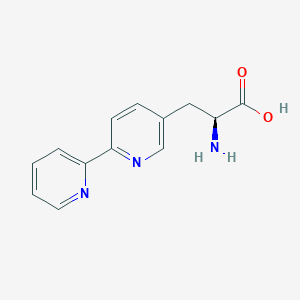
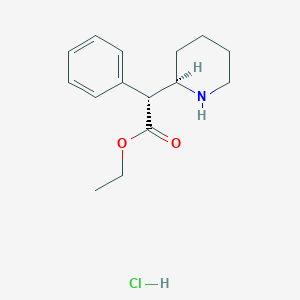
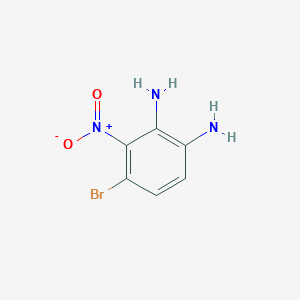
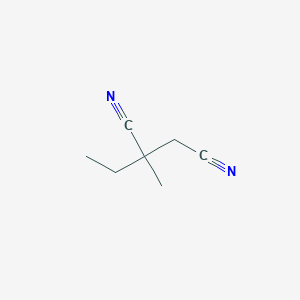
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
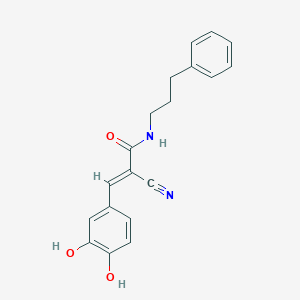
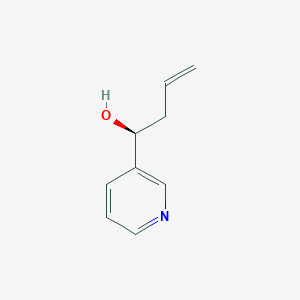
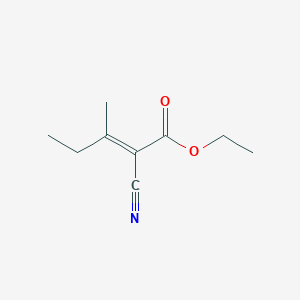
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)